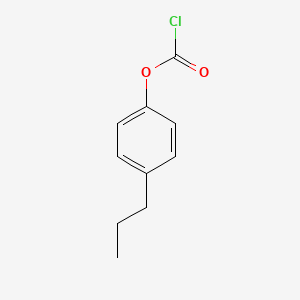

4-propylphenyl chloroformate

Description

Structural Classifications and General Reactivity Paradigms

Chloroformates can be broadly classified based on the nature of the organic substituent (R) attached to the oxygen atom. The primary classifications are alkyl and aryl chloroformates. The stability of these compounds is influenced by the nature of this substituent, with aryl chloroformates generally exhibiting greater thermal stability than their alkyl counterparts. nih.gov The reactivity of aryl chloroformates is similar to that of acyl chlorides and is dominated by nucleophilic acyl substitution at the carbonyl carbon. wikipedia.orgnih.gov

They readily react with various nucleophiles, a characteristic that underpins their wide-ranging applications. alibaba.com Common reactions include:

Reaction with amines to form carbamates. wikipedia.orgwikipedia.org

Reaction with alcohols and phenols to produce carbonate esters. wikipedia.orgalibaba.com

Reaction with carboxylic acids to generate mixed anhydrides. wikipedia.org

These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The mechanism of these reactions, particularly solvolysis, has been a subject of detailed study. For many aryl chloroformates, the reaction proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.govmdpi.com

Evolution of Chloroformate Chemistry

The chemistry of chloroformates has evolved significantly since their discovery. Initially, the synthesis of these compounds relied heavily on the use of phosgene (B1210022), a highly toxic gas, which posed considerable handling risks. nih.govuantwerpen.be Phosgene was historically used as a chemical warfare agent. uantwerpen.be This has driven research into safer and more efficient synthetic methods. One such alternative is the use of triphosgene (B27547), a solid and therefore safer phosgene equivalent. google.com

The applications of chloroformates have also expanded over time. Initially used as intermediates for dyes and polymers, their utility has grown to encompass the synthesis of pharmaceuticals, pesticides, and perfumes. nih.govgoogle.com In modern organic chemistry, specific chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) have become indispensable as protecting groups for amines in peptide synthesis. wikipedia.org Furthermore, their role as derivatizing agents in chromatography for the analysis of a wide array of metabolites highlights their continued importance in analytical chemistry. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Propylphenyl Chloroformate Reactivity

Nucleophilic Acyl Substitution Mechanisms

The reactivity of 4-propylphenyl chloroformate is largely defined by nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the chlorine atom. These reactions can proceed through various mechanistic pathways.

SN1 and SN2 Pathways in Chloroformate Reactions

Nucleophilic substitution reactions can occur via two primary pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism. masterorganicchemistry.com The SN1 reaction is a two-step process involving the initial slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com Conversely, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com

In the context of chloroformates, the SN1 mechanism is generally disfavored. cdnsciencepub.com This is due to the powerful inductive electron-withdrawing effect of the adjacent alkoxy group, which destabilizes the formation of an acylium ion intermediate. cdnsciencepub.com Additionally, the initial state of the chloroformate is stabilized by conjugation, further hindering the unimolecular pathway. cdnsciencepub.com Therefore, reactions of aryl chloroformates, such as this compound, are more likely to proceed through a bimolecular mechanism. researchgate.net The preference for SN2 over SN1 can be influenced by factors like the stability of the potential carbocation intermediate and the nature of the nucleophile and solvent. nih.govlibretexts.org For instance, strong nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.orglibretexts.org

The decomposition of alkyl chloroformates to an alkyl chloride and carbon dioxide is proposed to proceed through an internal nucleophilic substitution (SNi) mechanism. wikipedia.orgslideshare.net

Addition-Elimination Mechanisms

A more detailed and widely accepted mechanism for nucleophilic acyl substitution in chloroformates is the addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com This two-step process begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comresearchgate.netlibretexts.org This is the "addition" phase. Subsequently, the "elimination" phase involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as the leaving group. libretexts.org

This mechanism is supported by strong evidence from studies on various chloroformates, including phenyl chloroformate. researchgate.netresearchgate.net The transition state in these reactions is considered to be strongly associative with minimal bond breaking. rsc.org The addition-elimination mechanism is a common feature in the reactions of carboxylic acid derivatives. chemistrysteps.com

Hydrolysis Kinetics and Reaction Pathways

The hydrolysis of this compound, a reaction with water, is a key aspect of its reactivity profile. Aryl chloroformates are known to be readily hydrolyzed in aqueous environments. researchgate.net The hydrolysis of these compounds can proceed through both spontaneous and base-catalyzed pathways. rsc.org

Kinetic studies on the hydrolysis of related aryl chloroformates in various solvents provide insight into the reaction mechanism. For instance, the hydrolysis of p-nitrophenyl chloroformate has been studied using the extended Grunwald-Winstein equation, which helps in elucidating solvent effects on the reaction rate. mdpi.com These analyses often point towards a bimolecular process involving general base catalysis, where a water molecule acts as a general base to assist the attack of another water molecule as the nucleophile. mdpi.commdpi.com

The l/m ratio, derived from the Grunwald-Winstein equation, is a useful parameter for interpreting the mechanism. For aryl chloroformates, these ratios suggest that the rate-determining step is the addition of the nucleophile to form a tetrahedral intermediate. mdpi.com The importance of general-base catalysis is also indicated by large kinetic solvent isotope effects observed in methanolysis reactions. mdpi.com

Table 1: Hydrolysis Half-Lives of Various Chloroformates in Water researchgate.net

| Chloroformate | Half-Life (minutes) |

| Methyl Chloroformate | 53.2 |

| Ethyl Chloroformate | 19.3 |

| Propyl Chloroformate | 10.2 |

| Isopropyl Chloroformate | 1.4 |

| Phenyl Chloroformate | 4.3 |

This table provides a general comparison of hydrolysis rates. The specific rate for this compound may vary.

Mediated Reaction Mechanisms

The reactivity of this compound can be significantly enhanced through the use of catalysts. These mediated reactions proceed through different mechanistic pathways involving the formation of reactive intermediates.

Role of Catalysts (e.g., Pyridine (B92270), Lewis Acids) in Enhancing Reactivity

Bases such as pyridine are commonly used to catalyze reactions of chloroformates. wikipedia.org Pyridine can act as a nucleophilic catalyst by reacting with the chloroformate to form a more reactive intermediate. researchgate.net This intermediate is then more susceptible to attack by the primary nucleophile. Pyridine also serves to neutralize the HCl that is generated during the reaction. wikipedia.orgresearchgate.net

Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), can also catalyze reactions involving chloroformates. wikipedia.orgresearchgate.net A Lewis acid functions by accepting an electron pair, thereby increasing the electrophilicity of the substrate. wikipedia.org In the case of this compound, the Lewis acid would coordinate to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This type of catalysis is effective for a variety of organic reactions, including Friedel-Crafts reactions and aldol (B89426) additions. wikipedia.org Even though some Lewis acids are sensitive to moisture, they can be effective catalysts in aqueous media under appropriate pH conditions. researchgate.net Various metal-free Lewis acids have also been developed and used in catalysis. nih.govresearchgate.net

Formation and Decomposition of Intermediates (e.g., N-Acylpyridinium Intermediates)

When pyridine is used as a catalyst in reactions of this compound, an N-acylpyridinium intermediate is formed. researchgate.netresearchgate.net This intermediate is generated by the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the chloroformate, with the displacement of the chloride ion.

The resulting N-acylpyridinium salt is significantly more reactive than the parent chloroformate. The positive charge on the pyridine ring makes the carbonyl carbon much more electrophilic and thus more readily attacked by nucleophiles. scripps.edu The subsequent reaction with a nucleophile leads to the formation of the final product and the regeneration of the pyridine catalyst. The stability and reactivity of these intermediates can be influenced by the substituents on the pyridine ring. scripps.edu

Thermodynamic and Kinetic Profiles of Key Transformations

The thermodynamic and kinetic profiles of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by examining the well-documented reactivity of analogous aryl and alkyl chloroformates. The key transformations of interest are typically solvolytic reactions, where the chloroformate reacts with a solvent that acts as a nucleophile.

The reactivity of chloroformate esters is generally governed by an addition-elimination mechanism at the acyl carbon. rsc.org The solvent nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the final product. The nature of the substituent on the phenyl ring and the properties of the solvent play a significant role in modulating the energetics of this pathway.

Detailed Research Findings

Research on the solvolysis of various chloroformates, including phenyl chloroformate and its derivatives, has provided significant insights into the factors influencing their reaction rates and mechanisms. The extended Grunwald-Winstein equation is a powerful tool used to correlate the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and ionizing power (YCl):

log(k/k₀) = lNT + mYCl

Here, k₀ is the rate of solvolysis in the reference solvent (80% ethanol/20% water), l is the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m is the sensitivity to changes in solvent ionizing power.

For phenyl chloroformate, which serves as a close structural analog to this compound, studies have shown that the solvolysis is highly sensitive to the solvent nucleophilicity, with a value of l = 1.68, and moderately sensitive to the solvent ionizing power, with m = 0.57. rsc.org This high l/m ratio is characteristic of a bimolecular addition-elimination mechanism where the addition of the nucleophile is the rate-determining step. rsc.org It is expected that this compound would exhibit a similar profile, with the electron-donating nature of the propyl group potentially having a minor influence on the electrophilicity of the carbonyl carbon.

Further studies on other chloroformates, such as isobutyl chloroformate, have included the determination of activation parameters. For instance, the solvolysis of isobutyl chloroformate in various solvents has been characterized by its enthalpy (ΔH‡) and entropy (ΔS‡) of activation. beilstein-journals.org These parameters provide deeper insight into the transition state of the reaction.

The data presented in the following tables for analogous compounds provides a framework for estimating the thermodynamic and kinetic behavior of this compound.

Interactive Data Tables

The following tables summarize kinetic and thermodynamic data for the solvolysis of chloroformate esters that are structurally related to this compound. This data is essential for predicting the reactivity of this compound in various solvent systems.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Phenyl Chloroformate

| Parameter | Value | Interpretation |

| l (Sensitivity to Solvent Nucleophilicity) | 1.68 ± 0.10 | High sensitivity indicates significant involvement of the solvent as a nucleophile in the rate-determining step. rsc.org |

| m (Sensitivity to Solvent Ionizing Power) | 0.57 ± 0.06 | Moderate sensitivity suggests some charge separation in the transition state, but less than in a pure SN1 reaction. rsc.org |

| l/m Ratio | 2.95 | A high ratio is indicative of a bimolecular addition-elimination mechanism with a rate-determining addition step. rsc.org |

Data sourced from studies on phenyl chloroformate, a close structural analog of this compound. rsc.org

Table 2: Activation Parameters for the Solvolysis of Isobutyl Chloroformate in Various Solvents at 40.0 °C

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Ethanol (100%) | 17.5 | -21.9 |

| Methanol (100%) | 15.6 | -25.2 |

| 80% Ethanol | 16.3 | -18.7 |

| 97% TFE | 20.3 | -13.9 |

| 70% TFE | 17.8 | -16.4 |

This data for isobutyl chloroformate illustrates the typical range of activation parameters for chloroformate solvolysis and can be used as an estimate for this compound. beilstein-journals.org

Applications of 4 Propylphenyl Chloroformate in Advanced Organic Synthesis

Reagent in Functional Group Transformations

The high reactivity of the chloroformate moiety allows 4-propylphenyl chloroformate to participate in a variety of chemical transformations, making it a key reagent for the synthesis of several important classes of organic compounds.

A primary application of aryl chloroformates, including this compound, is in the synthesis of carbamates and ureas, which are structural motifs present in numerous pharmaceuticals and biologically active compounds. niscpr.res.inontosight.ai The reaction of this compound with a primary or secondary amine proceeds readily to form a stable 4-propylphenyl carbamate (B1207046) intermediate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org

This initial carbamate can be the final target molecule or serve as an activated intermediate for the synthesis of unsymmetrical ureas. ontosight.aigoogle.com Subsequent reaction of the 4-propylphenyl carbamate with a different amine displaces the 4-propylphenoxide leaving group to yield the desired urea. google.comresearchgate.net This two-step, one-pot process allows for the controlled synthesis of ureas with two different nitrogen substituents.

Table 1: Examples of Amine Substrates for Carbamate Formation

| Amine Substrate | Product Type |

|---|---|

| Primary Aliphatic Amine (e.g., Propylamine) | N-Propyl-4-propylphenyl carbamate |

| Secondary Aliphatic Amine (e.g., Diethylamine) | N,N-Diethyl-4-propylphenyl carbamate |

| Primary Aryl Amine (e.g., Aniline) | N-Phenyl-4-propylphenyl carbamate |

Analogous to carbamate synthesis, this compound is an effective reagent for the preparation of carbonate esters. These compounds are used as solvents and as intermediates in the synthesis of polymers, most notably polycarbonates. wikipedia.org The synthesis involves the reaction of this compound with an alcohol or a phenol (B47542) in a process known as phosgenation. wikipedia.orgabo.fi A base, such as pyridine (B92270), is typically required to scavenge the generated HCl. wikipedia.org

This method can be used to produce symmetrical or unsymmetrical carbonate esters. Reacting this compound with an alcohol (R'-OH) yields an unsymmetrical alkyl aryl carbonate (4-propylphenyl R'-carbonate). If the intermediate chloroformate reacts with another phenol, a diaryl carbonate is formed. wikipedia.org

Table 2: Synthesis of Carbonate Esters from Alcohols and Phenols

| Reactant | Product |

|---|---|

| Methanol | Methyl 4-propylphenyl carbonate |

| Phenol | Diphenyl carbonate (via Phenyl chloroformate intermediate) |

| Bisphenol A | Polycarbonate monomer precursor |

In peptide synthesis, the formation of a peptide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid. The mixed anhydride (B1165640) method is a classic and effective technique for this activation, and chloroformates are key reagents in this process. google.comhighfine.com An N-protected amino acid is treated with an aryl or alkyl chloroformate, such as this compound, in the presence of a tertiary amine base like N-methylmorpholine at low temperatures. google.com

This reaction generates a highly reactive mixed carboxylic-carbonic anhydride. researchgate.net This activated intermediate is not isolated but is immediately reacted with the free amino group of a second amino acid (or peptide), resulting in the formation of a new peptide bond and releasing the 4-propylphenol (B1200801) and carbon dioxide as byproducts. google.comgoogle.com The choice of chloroformate can influence reaction rates and the extent of side reactions like racemization. researchgate.netresearchgate.net

Table 3: Components for Mixed Anhydride Peptide Coupling

| Component 1: N-Protected Amino Acid | Component 2: Chloroformate | Component 3: Amine Nucleophile |

|---|---|---|

| Boc-L-Phenylalanine | Isobutyl chloroformate | Leucine t-butyl ester |

| Z-L-Phenylalanine | Ethyl chloroformate | Glycine methyl ester |

| Fmoc-L-Alanine | This compound (by analogy) | Valine benzyl (B1604629) ester |

This compound can also be employed as a dehydrating agent to facilitate the conversion of primary amides into nitriles. Nitriles are valuable synthetic intermediates, serving as precursors to amines, carboxylic acids, and various heterocyclic compounds. niscpr.res.inrsc.org The reaction is generally performed by treating the primary amide with the chloroformate in the presence of a base like pyridine at room temperature. niscpr.res.in

The proposed mechanism involves the initial reaction of the amide's oxygen atom with the chloroformate to form a reactive O-acyl intermediate. The base then facilitates an elimination reaction, which results in the formation of the nitrile, 4-propylphenol, carbon dioxide, and the protonated base. niscpr.res.in This method is noted for its mild conditions, high yields, and simple work-up procedure, offering a valuable alternative to harsher dehydration methods. niscpr.res.in

Table 4: Conversion of Primary Amides to Nitriles

| Primary Amide Substrate | Corresponding Nitrile Product |

|---|---|

| Benzamide | Benzonitrile |

| Phenylacetamide | Phenylacetonitrile |

| Cinnamamide | Cinnamonitrile |

Catalytic and Activating Agent Functions

Beyond its role in protection, this compound can also function as an activating agent, particularly in catalytic processes that require the enhancement of a substrate's reactivity.

In the realm of asymmetric synthesis, the activation of substrates is a key strategy to achieve high enantioselectivity. Chloroformates have been successfully employed as activating agents in the asymmetric hydrogenation of N-heteroaromatic compounds like quinolines and isoquinolines. researchgate.netmdpi.com The reaction of the nitrogen atom in the heterocyclic substrate with a chloroformate generates a highly reactive N-acyliminium or N-alkoxycarbonyliminium salt intermediate. This in-situ activation facilitates the subsequent stereoselective hydrogenation in the presence of a chiral catalyst.

While studies have explored various chloroformates such as methyl, ethyl, and benzyl chloroformate for this purpose researchgate.net, this compound is also a suitable candidate for this activation strategy. The electronic properties of the 4-propylphenyl group can modulate the reactivity of the activated intermediate, potentially influencing the efficiency and selectivity of the asymmetric reduction. This approach is a powerful tool for the synthesis of chiral heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.netmdpi.com

Table 2: Chloroformate Activation in Asymmetric Hydrogenation of Quinolines

| Substrate | Activating Agent | Catalyst | Product | Key Finding | Reference |

| Quinoline | Benzyl Chloroformate | Iridium-based chiral phosphine (B1218219) complex | Chiral Tetrahydroquinoline derivative | Chloroformate activation is crucial for the reaction to proceed with high conversion and enantioselectivity. | researchgate.net |

The ability of chloroformates to react with nucleophiles makes them valuable coupling reagents in various conjugation strategies, such as peptide synthesis and the attachment of molecules to carrier systems. nih.govsigmaaldrich.com 4-Nitrophenyl chloroformate, a related aryl chloroformate, is widely used for this purpose due to the good leaving group nature of the 4-nitrophenoxide ion. sigmaaldrich.com

Similarly, this compound can be employed to link different molecular fragments. For instance, it can react with an amine to form a stable carbamate linkage or with an alcohol to form a carbonate bridge. wikipedia.org This reactivity is particularly useful in the construction of complex biomolecules or in the preparation of drug-dendrimer conjugates for targeted delivery. nih.govjapsonline.com The propylphenyl moiety can impart specific physical properties, such as hydrophobicity, to the resulting conjugate, which can be beneficial for its intended application. The reaction of this compound with amino acids has been utilized in derivatization for analytical purposes, highlighting its reactivity towards amine functionalities. researchgate.netnih.govnih.gov

Synthesis of Specialized Organic Compounds

This compound serves as a key intermediate in the synthesis of various specialized organic compounds, leveraging its reactive chloroformyl group to build more complex molecular architectures.

Isocyanates are highly reactive functional groups that are pivotal in the synthesis of polyurethanes, ureas, and other nitrogen-containing compounds. A common method for the preparation of aryl isocyanates involves the reaction of the corresponding aniline (B41778) with phosgene (B1210022) or a phosgene equivalent. googleapis.com An alternative route can proceed through the formation of a carbamate intermediate, which can be generated from the reaction of an aniline with a chloroformate.

4-Propylaniline (B1194406) can be converted to 4-propylphenyl isocyanate molaid.comchemicalbook.com, and this compound can serve as an intermediate in this transformation. The reaction of 4-propylaniline with this compound would yield a carbamate, which upon thermal or chemical treatment, could eliminate 4-propylphenol to afford the desired 4-propylphenyl isocyanate. This method offers an alternative to the direct use of highly toxic phosgene. google.com

The versatility of aryl chloroformates is further demonstrated by their use as building blocks in the synthesis of complex bioactive molecules. Research has shown that benzaldehyde-derived chloroformates can be used to synthesize derivatives of the insecticide halofenozide (B1672923). researchgate.net This involves the reaction of the chloroformate with the hydrazine (B178648) moiety of halofenozide to introduce a new functional group.

Following this precedent, this compound can be envisioned as a valuable intermediate for the synthesis of novel analogues of halofenozide and other complex diacylhydrazine insecticides. thieme-connect.com The introduction of the 4-propylphenoxycarbonyl group can modify the biological activity and physicochemical properties of the parent molecule, potentially leading to the discovery of new and improved agrochemicals.

Utilization of 4 Propylphenyl Chloroformate in Polymer and Materials Chemistry

Monomer and Precursor Applications

As a precursor, 4-propylphenyl chloroformate provides a pathway for introducing both carbonate linkages and specific propylphenyl functional groups into a polymer structure. This dual role is valuable in creating materials with tailored properties.

Synthesis of Polycarbonates and Co-polycarbonates

While the traditional synthesis of polycarbonates often involves the direct use of highly toxic phosgene (B1210022), non-phosgene routes are increasingly favored. mdpi.comuwb.edu.pl One such approach involves the use of aryl chloroformates like this compound to create intermediate compounds that can then be used in safer polymerization processes.

A common non-phosgene method is the transesterification of a diol with a diphenyl carbonate. mdpi.comessentialchemicalindustry.org An analogous and relevant pathway involves a two-step synthesis where an aryl chloroformate is used to prepare a dicarbonate (B1257347) monomer first. In this process, this compound would first react with a dihydroxy compound, such as Bisphenol A, in a basic medium. This reaction forms a diaryl dicarbonate intermediate, specifically bis(4-propylphenyl) carbonate of Bisphenol A. This stable intermediate can then be purified and subsequently reacted with a diol in a melt polycondensation reaction. During this second step, the transesterification process eliminates the 4-propylphenol (B1200801) byproduct, driving the formation of the high molecular weight polycarbonate chain. semanticscholar.org

This method allows for the synthesis of polycarbonates and co-polycarbonates with precisely incorporated 4-propylphenyl end-groups or, if used with other dicarbonates, as a co-monomer to modify the bulk properties of the resulting polymer.

Table 1: Two-Step Polycarbonate Synthesis via Dicarbonate Intermediate

| Step | Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|---|

| 1. Monomer Synthesis | This compound | Bisphenol A | Bis(4-propylphenyl) carbonate of Bisphenol A | Pyridine (B92270) Hydrochloride |

| 2. Polycondensation | Bis(4-propylphenyl) carbonate of Bisphenol A | Diol (e.g., Bisphenol A) | Polycarbonate | 4-Propylphenol |

Preparation of Vinyl Carbonate Monomers

Vinyl carbonate monomers are valuable in polymer chemistry as they can undergo free-radical polymerization to produce polyvinyl carbonates. These monomers offer an alternative to common (meth)acrylates, often exhibiting lower cytotoxicity. researchgate.netnih.gov The synthesis of these monomers can be achieved using aryl chloroformates.

This compound can be used to synthesize a corresponding vinyl carbonate monomer, namely vinyl 4-propylphenyl carbonate. The synthesis involves the reaction of the chloroformate with a vinyl alcohol equivalent. google.com A common method is the reaction with a vinyl ether, such as vinyl trimethylsilyl (B98337) ether, in the presence of a catalyst, which generates the vinyl carbonate product through the elimination of a silyl (B83357) chloride. The resulting monomer contains a polymerizable vinyl group and the 4-propylphenyl moiety, which can impart specific physical properties, such as hydrophobicity or modified refractive index, to the final polymer.

Table 2: Synthesis of Vinyl 4-Propylphenyl Carbonate

| Reactant 1 | Reactant 2 | Catalyst (example) | Product |

|---|

Initiators for Polymerization Processes

Polymerization initiators are substances that start a chain-growth polymerization by generating a reactive species, such as a free radical or an ion. specialchem.com Common examples of thermal initiators include azo compounds (like AIBN) and organic peroxides (like benzoyl peroxide), which decompose upon heating to produce free radicals. tcichemicals.comfujifilm.com

This compound is not a conventional polymerization initiator. Its chemical structure does not lend itself to the typical mechanisms of generating free radicals or cationic species required to initiate the polymerization of common monomers like styrenes or acrylates. The C-Cl bond in the chloroformate group is not designed to undergo homolytic cleavage under standard thermal or photochemical conditions to produce radicals. Therefore, its use as a primary initiator in polymerization processes is not a documented or chemically favorable application.

Derivatization for Polymer Functionalization

The high reactivity of the chloroformate group makes this compound an excellent reagent for modifying existing polymers that have nucleophilic functional groups. This process, known as polymer functionalization or grafting, is a powerful tool for altering the surface properties or bulk characteristics of a material.

Covalent Attachment to Macromolecular Scaffolds

Many polymers, both natural and synthetic, possess nucleophilic side groups such as hydroxyl (-OH) or amine (-NH₂) groups. Examples include polyvinyl alcohol, cellulose, or polymers specifically synthesized to contain these functionalities. The electrophilic carbonyl carbon of this compound is highly susceptible to nucleophilic attack from these groups.

The reaction results in the formation of a stable covalent bond—a carbonate linkage when reacting with a hydroxyl group, or a carbamate (B1207046) linkage when reacting with an amine group. This process effectively "grafts" the 4-propylphenyl group onto the polymer backbone. acs.org This modification can be used to introduce hydrophobicity, alter the solubility, or add bulky side groups to control chain packing and modify the mechanical properties of the original macromolecular scaffold. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 3: Functionalization of Polymers with this compound

| Polymeric Scaffold | Functional Group | Reagent | Linkage Formed | Resulting Modification |

|---|---|---|---|---|

| Polyvinyl alcohol | Hydroxyl (-OH) | This compound | Carbonate (-O-C(O)-O-) | Grafting of 4-propylphenyl groups |

Advanced Analytical Methodologies Involving 4 Propylphenyl Chloroformate

Derivatization Strategies for Chromatographic Analysis

Derivatization with 4-propylphenyl chloroformate is a strategy employed to modify the chemical structure of target analytes, thereby improving their chromatographic behavior. This is particularly crucial for complex biological or environmental samples containing polar molecules that would otherwise exhibit poor peak shape, low resolution, or be entirely unsuitable for GC analysis. nih.gov The reaction involves the nucleophilic substitution of the chlorine atom on the chloroformate by a lone pair of electrons from a functional group (e.g., -OH, -NH2, -SH) on the analyte, forming a stable carbamate (B1207046) or carbonate derivative.

The primary application of this compound in this context is to prepare analytes for GC-MS analysis. nih.gov Polar compounds, such as amino acids, biogenic amines, and phenolic compounds, typically have low volatility and are thermally labile, making them incompatible with direct GC-MS analysis. nih.govmdpi.com Derivatization with an aryl chloroformate like this compound replaces active hydrogen atoms with a larger, nonpolar propylphenyl carbamoyl (B1232498) group. This transformation significantly reduces the polarity and increases the molecular weight and volatility of the analyte, rendering it suitable for injection into the high-temperature environment of a GC system. researchgate.netmdpi.com This technique has been successfully applied to a wide range of compounds, allowing for their robust and reproducible quantification. nih.govscience.gov

The conversion of polar analytes into their 4-propylphenyl carbamate derivatives brings about a marked improvement in their chromatographic properties. The key advantages include:

Increased Volatility : The derivatization process masks polar functional groups, which reduces intermolecular hydrogen bonding and allows the molecules to enter the gas phase at lower temperatures. mdpi.com

Improved Thermal Stability : The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification. mdpi.com

Enhanced Separation : In complex matrices, derivatization can resolve overlapping peaks by altering the retention times of different analytes. The introduction of the relatively large 4-propylphenyl group can create greater differences in the chromatographic behavior of structurally similar compounds, leading to better separation on the GC column. researchgate.net

The efficiency of the derivatization reaction with this compound is highly dependent on several experimental parameters. Proper optimization is crucial to ensure a complete and rapid reaction, minimize side products, and achieve high reproducibility. nih.govnih.gov Chloroformate reactions are often performed directly in aqueous media, which simplifies sample preparation by integrating derivatization with extraction. researchgate.netmdpi.commdpi.com

Key parameters that require optimization include:

pH and Catalyst : The reaction is typically carried out under alkaline conditions (pH > 9), often using a buffer like sodium bicarbonate or a catalyst such as pyridine (B92270). The alkaline environment deprotonates the functional group of the analyte, increasing its nucleophilicity and facilitating the reaction with the chloroformate. mdpi.commdpi.com

Solvent System : A biphasic solvent system is commonly employed. The aqueous phase contains the analyte, while the derivatizing reagent is dissolved in an immiscible organic solvent like hexane (B92381) or chloroform (B151607). mdpi.com This setup allows for simultaneous derivatization and extraction of the newly formed nonpolar derivative into the organic layer.

Reaction Temperature and Time : Chloroformate derivatizations are notably rapid, often completing within minutes at room temperature. nih.govmdpi.com However, optimizing the precise time and temperature can be necessary to ensure the reaction goes to completion for all analytes in a mixture without causing degradation of the derivatives. researchgate.netmdpi.commdpi.com

Reagent Concentration : The concentration of this compound must be sufficient to derivatize all target analytes completely. A molar excess of the reagent is typically used to drive the reaction forward. scielo.br

Below is a table summarizing typical conditions for derivatization using chloroformate reagents, based on established methodologies for similar compounds.

| Parameter | Typical Condition | Purpose |

| pH | > 9 (Alkaline) | To deprotonate analyte functional groups, increasing reactivity. |

| Catalyst | Pyridine | To facilitate the nucleophilic substitution reaction. |

| Solvent | Biphasic (e.g., Hexane/Water) | Allows for simultaneous derivatization and liquid-liquid extraction. |

| Temperature | Room Temperature | Sufficient for the rapid reaction kinetics of chloroformates. |

| Time | 1 - 10 minutes | Ensures complete conversion of the analyte to its derivative. |

Mass Spectrometric Characterization of Derivatives

Following successful separation by gas chromatography, the derivatives are introduced into the mass spectrometer for detection and structural confirmation. The mass spectrum of a this compound derivative provides a molecular fingerprint that is used for identification.

Under electron ionization (EI) in the mass spectrometer, the derivatized molecules undergo predictable fragmentation, creating a unique pattern of ions. thieme-connect.de The structural elucidation of the original analyte relies on interpreting these patterns. nih.govresearchgate.net

For a compound derivatized with this compound, key features in the mass spectrum often include:

Molecular Ion (M+) : The presence of a molecular ion peak is crucial as it indicates the molecular weight of the entire derivative, allowing for confirmation of the derivatization's success. mdpi.com

Characteristic Fragments : The fragmentation is often directed by the newly formed carbamate or carbonate linkage and the propylphenyl group. Common fragmentation pathways may include cleavage of the bond between the oxygen and the carbonyl group, or fragmentation within the propylphenyl moiety itself. The resulting fragment ions are characteristic of the derivatizing group and the original analyte, aiding in definitive identification. researchgate.netnih.gov For instance, a prominent ion corresponding to the 4-propylphenyl group or related fragments would be a strong indicator of the derivative.

Applications in Enantioselective Analysis

Enantioselective analysis, the separation and quantification of enantiomers (chiral molecules that are non-superimposable mirror images), is critical in pharmaceutical and biological research, as different enantiomers can have vastly different physiological effects. researchgate.netmdpi-res.com

Derivatization plays a key role in the "indirect" method of chiral separation. nih.gov In this approach, a racemic mixture of analytes is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. nih.gov

While this compound is itself achiral, it can be used to derivatize analytes prior to their separation on a chiral stationary phase (CSP) in a "direct" separation method. nih.govresearchgate.net By improving the volatility and chromatographic behavior of the chiral analytes, the derivatization can lead to better resolution and peak shape on the chiral column, ultimately enhancing the accuracy of the enantioselective analysis. jiangnan.edu.cnnih.gov

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies involving this compound are primarily centered on its utility as a reactive agent for the rapid synthesis of compound libraries and for the derivatization of molecules to facilitate high-throughput analysis. While specific public-domain research extensively detailing HTS campaigns with this exact compound is limited, its application can be understood through the well-established use of analogous aryl and alkyl chloroformates in combinatorial chemistry and large-scale screening efforts. The reactivity of the chloroformate group allows for efficient and often automated parallel synthesis, making it a suitable tool for generating a multitude of compounds for subsequent biological or chemical screening.

The principal application of this compound in a high-throughput context is in the synthesis of diverse carbamate libraries. Carbamates are a common motif in pharmacologically active compounds, and the ability to rapidly generate a wide array of them is valuable in drug discovery. In a typical HTS workflow, this compound can be reacted with a library of primary or secondary amines in a multi-well plate format. This reaction, often catalyzed by a base, is generally rapid and proceeds with high yield, which are critical features for HTS.

Automated liquid handling systems can be programmed to dispense solutions of this compound and a diverse set of amine-containing building blocks into individual wells. After a short incubation period, a library of unique 4-propylphenyl carbamates is generated. These libraries can then be directly screened against a biological target of interest.

Table 1: Exemplar High-Throughput Carbamate Library Synthesis

| Parameter | Description |

| Reagent A | This compound |

| Reagent B | Diverse library of primary and secondary amines (e.g., 10,000 unique compounds) |

| Platform | 384-well microtiter plates |

| Reaction | Carbamoylation |

| Conditions | Room temperature, in the presence of a non-nucleophilic base (e.g., triethylamine) |

| Throughput | >10,000 reactions per day |

| Outcome | A library of 10,000 unique 4-propylphenyl carbamates for subsequent screening |

Another key area where this compound can be applied in HTS is as a derivatizing agent to enhance the analytical tractability of compounds in a screen. For instance, in metabolomics or other large-scale analytical screens, many small molecules may lack the necessary properties for robust detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Derivatization with this compound can introduce a lipophilic propylphenyl group, which can improve the chromatographic behavior and ionization efficiency of polar molecules containing amine or hydroxyl groups. An automated HTS derivatization workflow would involve the addition of this compound to a plate containing samples from a screen (e.g., cell lysates or biofluid extracts). The resulting derivatized analytes can then be rapidly analyzed.

Table 2: High-Throughput Derivatization Workflow for Analytical Screening

| Step | Description |

| 1. Sample Preparation | Aliquoting of samples (e.g., cell extracts) into a 96- or 384-well plate. |

| 2. Derivatization | Automated addition of this compound and a catalyst. |

| 3. Incubation | Brief reaction at a controlled temperature to ensure complete derivatization. |

| 4. Quenching & Extraction | Addition of a quenching agent and an organic solvent for liquid-liquid extraction. |

| 5. Analysis | High-throughput injection of the organic phase into a GC-MS or LC-MS system. |

The selection of this compound over other chloroformates in an HTS setting may be driven by the specific physicochemical properties conferred by the 4-propylphenyl group. This group can influence the solubility, cell permeability, and potential biological activity of the resulting carbamates. The propyl group provides a degree of lipophilicity that can be advantageous for biological screening assays where membrane transport is a factor.

While detailed research findings on large-scale screens using this compound are not widely published, the principles of its application are well-founded in the broader context of combinatorial chemistry and high-throughput analytical methods. The versatility of the chloroformate functional group ensures its continued relevance in the generation of chemical diversity for screening purposes.

Theoretical and Computational Studies on 4 Propylphenyl Chloroformate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-propylphenyl chloroformate at the atomic and electronic levels. These computational methods provide a detailed understanding of the molecule's electronic structure, bonding, and the energetic landscape of its chemical transformations.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the phenyl ring, the propyl substituent, and the reactive chloroformate group. Density Functional Theory (DFT) calculations, a common quantum chemical method, can elucidate the distribution of electron density and the nature of the chemical bonds within the molecule.

Key aspects of the electronic structure include the delocalization of π-electrons across the phenyl ring and their interaction with the oxygen atom of the chloroformate moiety. The propyl group, being an electron-donating group, influences the electron density of the aromatic system. Analysis of bond lengths and angles provides a quantitative description of the molecular geometry. For instance, the C=O bond in the chloroformate group is expected to be shorter and stronger than the C-O single bond, indicative of its double bond character. The planarity of the phenyl ring and the chloroformate group is another important structural feature that can be precisely determined through computational optimization.

Table 1: Representative Calculated Bond Lengths and Angles for an Aryl Chloroformate Moiety (Note: These are illustrative values based on calculations of similar aromatic chloroformates, as specific data for this compound is not readily available in the literature.)

| Parameter | Value |

| C=O Bond Length | ~1.18 Å |

| C-O (ester) Bond Length | ~1.38 Å |

| C-Cl Bond Length | ~1.78 Å |

| O=C-O Bond Angle | ~125° |

| O-C-Cl Bond Angle | ~110° |

| C-O-C (ester) Bond Angle | ~115° |

This interactive data table provides representative geometric parameters for the core functional group of aryl chloroformates, derived from quantum chemical computations.

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO is often centered on the antibonding orbital of the C-Cl bond in the chloroformate group, indicating that this is the likely site for nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surface of reactions involving this compound, particularly its reactions with nucleophiles, such as in solvolysis. These models help in identifying the transition states, which are the highest energy points along the reaction coordinate, and in determining the activation energy of the reaction.

For aryl chloroformates, two primary reaction pathways are often considered in nucleophilic substitution reactions: a direct displacement (SN2-like) mechanism and a stepwise addition-elimination mechanism. In the addition-elimination pathway, the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the chloride ion to form the final product.

Quantum chemical calculations can be used to locate the transition state structures for each step of these pathways. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For the addition-elimination mechanism, the transition state for the formation of the tetrahedral intermediate would show a partial bond between the nucleophile and the carbonyl carbon, and a slight elongation of the C=O bond.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study of this compound from a single molecule to its behavior in a condensed phase, providing insights into its conformational preferences and its interactions with the surrounding environment.

Conformational Analysis

The flexibility of this compound arises from the rotation around several single bonds, most notably the C-O bond connecting the phenyl ring to the chloroformate group and the C-C bonds within the propyl chain. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers that separate them.

Molecular mechanics force fields or quantum chemical methods can be used to perform a systematic scan of the potential energy surface as a function of the dihedral angles of interest. For the rotation around the aryl-O bond, two main planar conformations, syn and anti, are often considered, referring to the relative orientation of the carbonyl group and the phenyl ring. The relative energies of these conformers and the rotational barrier between them are influenced by steric and electronic effects. The propyl group, due to its size, can introduce steric hindrance that favors certain conformations over others.

Intermolecular Interactions in Reaction Environments

The reactivity of this compound is significantly influenced by its interactions with solvent molecules and other reactants in a reaction mixture. Molecular dynamics (MD) simulations can provide a dynamic picture of these intermolecular interactions.

In a reaction environment, solvent molecules can form a solvation shell around the this compound molecule. The nature of these interactions, whether they are dipole-dipole, hydrogen bonding, or van der Waals forces, depends on the polarity of the solvent and the solute. For instance, in a polar protic solvent, hydrogen bonding between the solvent and the oxygen atoms of the chloroformate group can play a crucial role in stabilizing the ground state and the transition state of a reaction.

MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding how the solvent structure around the reactant influences its reactivity. For example, the arrangement of solvent molecules can facilitate or hinder the approach of a nucleophile to the reactive center.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest, such as its reactivity.

For this compound, a QSPR model could be developed to predict its reaction rate constant for a particular reaction, such as hydrolysis, based on a set of calculated molecular descriptors. These descriptors can be derived from the molecular structure and can quantify various electronic, steric, and hydrophobic properties.

Examples of descriptors that could be relevant for the reactivity of this compound include:

Electronic Descriptors: Atomic charges on the carbonyl carbon and the chlorine atom, HOMO and LUMO energies, and dipole moment.

Topological Descriptors: Indices that encode information about the connectivity of atoms in the molecule.

A typical QSPR model for predicting the rate constant (log k) might take the form of a multiple linear regression equation:

log k = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are coefficients determined from a statistical analysis of a training set of molecules with known reactivities, and D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

While specific QSPR models for this compound are not extensively reported, studies on the hydrolysis of other esters have successfully employed descriptors related to the charge on the carbonyl carbon and steric parameters to predict reaction rates. Such models, once validated, can be powerful tools for predicting the reactivity of new, untested compounds and for guiding the design of molecules with desired properties.

Computational Studies on Reaction Selectivity and Efficiency

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a robust framework for understanding its reaction selectivity and efficiency can be established by examining theoretical investigations of closely related aryl chloroformates, such as phenyl chloroformate and its substituted derivatives. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to elucidate reaction mechanisms, predict reactivity, and rationalize selectivity. These studies offer significant insights into how the electronic and steric properties of substituents on the phenyl ring influence the reactivity of the chloroformate group.

The primary reaction pathway for aryl chloroformates, including this compound, in nucleophilic substitution reactions is generally considered to be a stepwise addition-elimination mechanism. mdpi.comnih.gov Computational models are instrumental in mapping the potential energy surface of this pathway, identifying the transition states and intermediates involved.

Key Areas of Computational Investigation for Aryl Chloroformates:

Reaction Mechanism Elucidation: Theoretical calculations help to distinguish between different possible mechanisms, such as a concerted SN2-type displacement versus a stepwise pathway involving a tetrahedral intermediate. For phenyl chloroformates, computational evidence strongly supports the addition-elimination mechanism, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride leaving group. mdpi.comnih.gov

Transition State Analysis: By calculating the geometries and energies of transition states, researchers can determine the activation barriers for different reaction pathways. This information is crucial for predicting reaction rates and understanding how factors like solvent and substituents affect the reaction's feasibility.

Substituent Effects: The electronic nature of the substituent on the phenyl ring significantly impacts the reactivity of the chloroformate. Electron-withdrawing groups are generally found to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups can decrease the reaction rate. The propyl group in this compound is an electron-donating group through induction and hyperconjugation, which would be expected to slightly decrease its reactivity compared to unsubstituted phenyl chloroformate.

Solvent Effects: Computational models, such as the conductor-like polarizable continuum model (CPCM), can be used to simulate the effect of different solvents on the reaction pathway. smf.mx These studies have shown that polar solvents can stabilize charged intermediates and transition states, thereby influencing the reaction rate and selectivity.

Predictive Data from Computational Studies on Analogous Aryl Chloroformates:

To illustrate the type of quantitative data generated from computational studies, the following tables present hypothetical but representative findings based on DFT calculations for the nucleophilic substitution of various para-substituted phenyl chloroformates. These tables are based on trends observed in the literature for similar compounds and are intended to provide a framework for understanding how this compound might behave.

Table 1: Calculated Activation Energies (ΔE‡) for the Rate-Determining Step of Nucleophilic Attack on Para-Substituted Phenyl Chloroformates

| Substituent (at para-position) | Electronic Effect | Calculated ΔE‡ (kcal/mol) |

| -NO2 | Strong Electron-Withdrawing | 12.5 |

| -Cl | Weak Electron-Withdrawing | 14.2 |

| -H | Neutral | 15.1 |

| -CH3 | Weak Electron-Donating | 15.8 |

| -CH2CH2CH3 (Propyl) | Weak Electron-Donating | 15.9 |

| -OCH3 | Strong Electron-Donating | 16.5 |

Note: The data in this table is illustrative and intended to show expected trends. The activation energies would be determined through quantum mechanical calculations of the transition state for the nucleophilic attack.

Table 2: Predicted Relative Reaction Rates Based on Computational Analysis

| Compound | Substituent | Predicted Relative Rate (vs. Phenyl Chloroformate) |

| p-Nitrophenyl Chloroformate | -NO2 | ~ 100 |

| p-Chlorophenyl Chloroformate | -Cl | ~ 10 |

| Phenyl Chloroformate | -H | 1 |

| p-Tolyl Chloroformate | -CH3 | ~ 0.5 |

| This compound | -CH2CH2CH3 | ~ 0.4 |

| p-Methoxyphenyl Chloroformate | -OCH3 | ~ 0.1 |

Note: This table illustrates the expected impact of substituents on the reaction rate, as would be predicted from the calculated activation energies.

Application to this compound:

Based on the established principles from computational studies of other aryl chloroformates, we can infer the following about the reaction selectivity and efficiency of this compound:

Reaction Efficiency: The presence of the electron-donating propyl group is expected to slightly decrease the rate of nucleophilic substitution compared to phenyl chloroformate. This is due to the destabilization of the developing negative charge on the carbonyl oxygen in the transition state. However, this effect is generally modest for alkyl groups.

Reaction Selectivity: In reactions with nucleophiles that have multiple potential sites of attack, computational modeling could predict the most likely site of reaction on this compound. The primary site of attack is overwhelmingly the electrophilic carbonyl carbon. In competitive reactions with a mixture of nucleophiles, computational studies could help predict the selectivity towards the more reactive nucleophile.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis and Application

The synthesis of chloroformates has traditionally relied on reagents such as phosgene (B1210022), a highly toxic gas. A significant future direction for the synthesis of 4-propylphenyl chloroformate lies in the adoption of greener, safer alternatives. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemicals, will be central to these developments nih.gov.

One promising approach is the use of phosgene surrogates, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), which is a solid and therefore easier and safer to handle. Research into the optimal reaction conditions, including the use of environmentally benign solvents and catalytic systems, will be crucial. The ideal green synthesis of this compound would involve:

Renewable Feedstocks: Investigating synthetic routes that begin with renewable starting materials.

Alternative Solvents: Replacing traditional chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids, such as carbon dioxide nih.govresearchgate.net.

Energy Efficiency: Developing synthetic pathways that proceed at lower temperatures and pressures, potentially through the use of highly efficient catalysts.

The application of these green chemistry principles will not only enhance the safety and sustainability of this compound synthesis but also align with the broader industry trend towards more environmentally responsible chemical manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the chloroformate group is central to its utility in organic synthesis. Future research will likely focus on the discovery and development of novel catalytic systems to enhance the reactivity and selectivity of this compound in various chemical transformations.

Currently, reactions involving chloroformates often utilize stoichiometric amounts of base to neutralize the hydrochloric acid byproduct. The development of catalytic methods could offer several advantages, including:

Increased Reaction Rates: Catalysts can significantly accelerate the rate of reactions, leading to shorter reaction times and increased throughput.

Improved Selectivity: In complex molecules with multiple reactive sites, catalysts can direct the reaction to the desired functional group, minimizing the formation of unwanted byproducts.

Milder Reaction Conditions: Catalytic processes often operate under milder conditions, reducing energy consumption and the potential for side reactions.

A pertinent area of investigation would be the use of transition metal catalysts. For instance, computational studies on palladium-catalyzed carbamate (B1207046) synthesis using methyl chloroformate suggest the feasibility of such approaches mdpi.com. Exploring similar palladium-based or other transition-metal catalytic systems for reactions involving this compound could open up new synthetic possibilities.

| Potential Catalytic System | Target Reaction | Anticipated Benefits |

| Palladium-based catalysts | Carbamate and carbonate synthesis | High efficiency, selectivity, and functional group tolerance. |

| Organocatalysts | Asymmetric synthesis | Introduction of chirality, metal-free reactions. |

| Biocatalysts (Enzymes) | Selective transformations | High specificity, mild reaction conditions, environmentally friendly. researchgate.net |

This table outlines potential catalytic systems and their anticipated benefits in reactions involving this compound, based on current trends in catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. This transition offers numerous advantages, including improved safety, better heat and mass transfer, enhanced process control, and the potential for seamless integration of reaction and purification steps nih.govnih.gov. The synthesis and application of this compound are well-suited for adaptation to flow chemistry platforms.

A continuous flow approach to the synthesis of this compound could involve the reaction of 4-propylphenol (B1200801) with a phosgene surrogate in a microreactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity google.commdpi.com.

Furthermore, the integration of this compound as a reagent in automated synthesis platforms could significantly accelerate the drug discovery and materials science research. In such systems, the chloroformate could be used to generate libraries of compounds, such as carbamates, carbonates, and ureas, for high-throughput screening.

Expansion of Applications in Bio-Organic and Materials Sciences

While the current applications of this compound are not extensively documented, the known reactivity of the chloroformate group suggests significant potential for its use in bio-organic and materials sciences. Much of this potential can be inferred from the well-established applications of the related compound, 4-nitrophenyl chloroformate.

Bio-Organic Chemistry:

In bio-organic chemistry, chloroformates are valuable reagents for the modification of biomolecules. This compound could find applications in:

Peptide Synthesis: Chloroformates are used as activating agents for amino acids in peptide synthesis google.comresearchgate.net. The propylphenyl group could impart specific solubility or chromatographic properties to the activated amino acid, facilitating purification. The use of related compounds like 9-fluorenylmethyl chloroformate as a coupling agent highlights the utility of this class of compounds in peptide chemistry researchgate.net.

Protecting Group Chemistry: The 4-propylphenyloxycarbonyl group could be explored as a novel protecting group for amines, alcohols, and other functional groups in the synthesis of complex natural products and pharmaceuticals.

Bioconjugation: The reactivity of this compound towards amines could be exploited for the conjugation of small molecules to proteins, antibodies, or nucleic acids for diagnostic or therapeutic purposes. The use of 4-nitrophenyl chloroformate in antibody labeling and enzyme inhibition studies serves as a precedent for such applications .

Materials Science:

In materials science, the ability of chloroformates to form stable carbonate linkages makes them useful for the synthesis of polymers. Future research could explore the use of this compound in the synthesis of:

Polycarbonates: The incorporation of the 4-propylphenyl group into the backbone of polycarbonates could modify their physical properties, such as thermal stability, solubility, and mechanical strength.

Functional Polymers: this compound could be used to introduce functional groups onto the surface of polymers or other materials, thereby altering their surface properties.

Drug Delivery Systems: The compound could be used as a linker to attach drugs to polymer backbones for the development of controlled-release drug delivery systems sigmaaldrich.com.

Advanced Spectroscopic and Mechanistic Probes

A thorough understanding of the reaction mechanisms of this compound is essential for optimizing its use in synthesis. Future research will likely employ a combination of advanced spectroscopic techniques and computational methods to probe these mechanisms in detail.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for confirming the structure of the molecule and its reaction products. The 1H NMR spectrum of the related propyl chloroformate is known chemicalbook.com.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. The mass spectrum of propyl chloroformate is available in databases nih.govnist.gov.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic carbonyl stretching frequency of the chloroformate group.

Mechanistic Studies:

The solvolysis of numerous aryl chloroformates has been studied to elucidate their reaction mechanisms nih.govmdpi.comnih.govmdpi.com. These studies have shown that the reaction can proceed through different pathways, including addition-elimination and ionization mechanisms, depending on the solvent and the substituents on the aromatic ring nih.govnih.gov.

Future mechanistic studies on this compound could involve:

Kinetic Studies: Measuring the rates of reaction in various solvents to understand the influence of solvent polarity and nucleophilicity on the reaction mechanism.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates scielo.br. This approach has been used to study the Pd-catalyzed formation of carbamates from methyl chloroformate mdpi.com.

By combining experimental and computational approaches, a detailed picture of the reactivity of this compound can be developed, enabling its more effective and predictable use in organic synthesis.

Q & A

Q. What are the common synthetic routes for 4-propylphenyl chloroformate, and what reaction conditions are critical for high yield?

- Methodological Answer : this compound is synthesized via phosgenation of the corresponding phenol derivative (4-propylphenol). Key conditions include:

- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions (e.g., carbonate formation) .

- Excess phosgene : Ensures complete conversion of the phenol to the chloroformate ester .

- Inert solvents : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis .

- Purification : Distillation under reduced pressure or column chromatography is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : After derivatization, chloroformates like n-propyl chloroformate are analyzed via GC-MS with electron ionization (EI) for structural confirmation .

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ are used to verify ester formation and substitution patterns .

- High-Resolution Liquid Chromatography (HR-LC-MS) : Detects trace impurities and degradation products in biological matrices .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl, phosgene) released during hydrolysis .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and aprons .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress .

- Emergency measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize derivatization using this compound for trace analysis in biological samples?

- Methodological Answer :

- Factor screening : Use fractional factorial designs to identify critical variables (pH, reaction time, molar ratio) .

- Response surface methodology (RSM) : Optimize derivatization efficiency by modeling interactions between factors (e.g., solvent polarity and temperature) .

- Validation : Confirm reproducibility using spike-and-recovery tests in urine/plasma matrices with GC-MS or LC-MS/MS .

Q. How should researchers address discrepancies in toxicity data (e.g., LC50 values) for chloroformates like this compound?

- Methodological Answer :

- Source evaluation : Cross-reference studies with analytical concentration verification (e.g., gas chromatography vs. nominal values) .

- Species-specific adjustments : Adjust exposure thresholds based on interspecies variability (e.g., rat vs. mouse metabolic rates) .

- In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity when empirical data are conflicting .

Q. What strategies resolve low yields in peptide modification reactions involving this compound?

- Methodological Answer :

- Protecting group compatibility : Ensure that peptide side chains (e.g., amines, thiols) are protected to avoid competing reactions .

- Solvent optimization : Replace polar aprotic solvents (THF) with non-polar alternatives (toluene) to reduce hydrolysis .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.